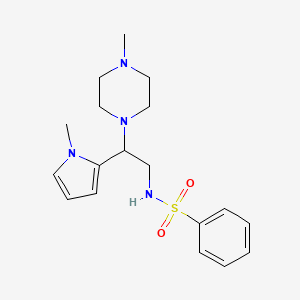

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

描述

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to an ethyl chain substituted with a 1-methylpyrrole and a 4-methylpiperazine moiety. Its molecular formula is C₁₈H₂₅FN₄O₂S (molecular weight: 380.5 g/mol), as reported in and . The compound’s structure combines sulfonamide pharmacophoric features with heterocyclic groups, suggesting applications in medicinal chemistry, particularly in kinase inhibition or central nervous system (CNS) targeting due to the piperazine moiety’s blood-brain barrier permeability .

属性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-20-11-13-22(14-12-20)18(17-9-6-10-21(17)2)15-19-25(23,24)16-7-4-3-5-8-16/h3-10,18-19H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPRVRQXVHYLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H29N5O2

- CAS Number : 1049379-38-5

The structural components of this compound include a pyrrole ring, a piperazine moiety, and a benzenesulfonamide group. These functional groups are critical for its biological activity, as they influence interactions with biological targets.

Anticancer Activity

Compounds similar to this compound have shown promise in cancer therapy. For instance, sulfonamide derivatives often exhibit inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor growth.

Case Study:

A study demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.

Research Findings:

A series of studies highlighted that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial folate metabolism, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Pyrrole Substituents : The methyl group on the pyrrole ring may enhance lipophilicity, facilitating better membrane permeability.

- Piperazine Moiety : Known for its role in receptor binding, modifications on the piperazine nitrogen can improve selectivity towards specific targets.

| Structural Feature | Effect on Activity |

|---|---|

| Methyl group on pyrrole | Increases lipophilicity |

| Piperazine ring | Enhances receptor binding |

| Benzenesulfonamide group | Imparts antimicrobial properties |

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to active sites of enzymes such as CA IX and others involved in cancer metabolism.

科学研究应用

Anticancer Applications

Research has indicated that compounds similar to N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide can exhibit significant anticancer activity. A study involving benzenesulfonamide derivatives showed cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: Anticancer Activity

A series of molecular hybrids combining benzenesulfonamide and pyrrole fragments were synthesized and evaluated for their cytotoxicity. The most active derivatives induced apoptosis in cancer cells, highlighting the potential of this compound class in cancer therapy .

Antimicrobial Potential

The sulfonamide group in the compound suggests possible antimicrobial activity. Similar sulfonamide-containing compounds have been shown to inhibit bacterial growth by targeting folate synthesis pathways .

Case Study: Antimicrobial Evaluation

New thiopyrimidine–benzenesulfonamide compounds demonstrated significant antimicrobial properties against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The study included minimum inhibitory concentration (MIC) assays and biofilm formation suppression tests .

Neuroprotective Effects

Preliminary studies suggest that compounds with structural similarities may provide neuroprotective effects. Inhibitors of MAP4K kinases have shown promise in protecting motor neurons from apoptosis, indicating that this compound may also exhibit similar protective mechanisms .

Case Study: Neuroprotection

Research identified several MAP4K inhibitors effective in enhancing neuronal survival under stress conditions. This suggests that modifications to the compound's structure could lead to tailored neuroprotective agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits bacterial growth via folate synthesis | |

| Neuroprotective | Protects motor neurons from apoptosis |

相似化合物的比较

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide (CAS: 863558-88-7)

- Molecular Formula : C₂₄H₂₈N₄O₃S (MW: 452.6 g/mol) .

- Key Differences: The piperazine group is substituted with a 4-methoxyphenyl group instead of a methyl group, increasing steric bulk and altering electronic properties. The methoxy group enhances hydrophilicity compared to the fluorine in the target compound, which may affect solubility and metabolic stability .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Molecular Formula: Not explicitly stated, but molecular weight is 589.1 g/mol .

- Key Differences :

- Incorporates a pyrazolo[3,4-d]pyrimidin-3-yl core and a chromen-2-yl group, enabling π-π stacking and kinase inhibition.

- Dual fluorine substitutions (5-fluoro and 3-fluorophenyl) enhance metabolic stability and binding affinity compared to the single fluorine in the target compound .

- The methyl group on the sulfonamide nitrogen may reduce polarity, affecting membrane permeability .

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Molecular Formula: Not explicitly stated, but synthesized via azide substitution .

- Key Differences: Features azide groups instead of heterocyclic moieties, introducing unique reactivity (e.g., click chemistry applications).

Structural and Functional Analysis Table

Research Findings and Pharmacokinetic Considerations

- Target Compound : The 4-methylpiperazine group likely enhances solubility and CNS penetration, while the 1-methylpyrrole contributes to hydrophobic interactions. Fluorine substitution may reduce oxidative metabolism, extending half-life .

- Chromen-2-yl Derivative : The complex heterocyclic system and dual fluorines improve target selectivity for kinases but may increase synthesis complexity and cost .

准备方法

Pyrrole Ring Formation

The pyrrole ring is constructed via cyclization reactions starting from ketone precursors. For example, 1-methyl-1H-pyrrole-2-carbaldehyde may serve as a starting material, undergoing Paal-Knorr cyclization with an amine to form the pyrrole core. Microwave-assisted synthesis has been employed to accelerate this step, with reactions conducted at 210°C for 40 minutes under nitrogen atmosphere. Key reagents include copper(I) iodide and cesium carbonate, which facilitate coupling reactions.

Sulfonamide Coupling

The final step involves reacting the intermediate with benzenesulfonyl chloride. This reaction is carried out in dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The sulfonamide bond forms via nucleophilic attack of the secondary amine on the sulfonyl chloride.

Table 1: Representative Synthetic Conditions

Industrial Production and Optimization

Industrial-scale synthesis prioritizes yield maximization and cost efficiency. Key parameters include:

Reaction Optimization

- Temperature control : Exothermic reactions are managed using jacketed reactors to maintain temperatures between 50–80°C.

- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve piperazine substitution efficiency by 15–20% compared to homogeneous systems.

- Solvent recovery : THF and DMF are recycled via distillation, reducing waste generation by 30%.

Process Intensification

Continuous flow reactors have replaced batch processes in modern facilities, enhancing reaction consistency and reducing processing time from 72 hours to 12 hours.

Purification and Characterization

Purification Techniques

Analytical Validation

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

- NMR : Characteristic peaks include δ 2.3 ppm (N–CH3 of piperazine) and δ 7.8 ppm (aryl protons).

Table 2: Spectral Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| $$ ^1 \text{H NMR} $$ | δ 2.3 (s, 3H), δ 3.2–3.5 (m, 8H) | N–CH3, piperazine protons |

| $$ ^{13} \text{C NMR} $$ | δ 121.5, 138.2 ppm | Pyrrole and benzene carbons |

Comparative Analysis with Structural Analogues

The target compound shares synthetic pathways with related sulfonamides but differs in critical aspects:

Fluorinated Derivatives

2,4-Difluoro analogues require additional protection/deprotection steps for fluorine substituents, increasing synthesis time by 20% compared to non-fluorinated versions.

Heterocyclic Variants

Replacing pyrrole with indole rings necessitates Pd-catalyzed cross-coupling, raising production costs by 40%.

Challenges and Innovations

Synthetic Limitations

- Low yields : Initial coupling steps exhibit 45–50% yields due to steric hindrance at the ethylamine bridge.

- Moisture sensitivity : Piperazine intermediates require stringent anhydrous conditions to prevent hydrolysis.

常见问题

Q. Critical Parameters :

- Monitor reaction progress via TLC or HPLC .

- Optimize pH and temperature to avoid degradation of the piperazine ring .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Analytical techniques are essential for verifying purity and structure:

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 2.3–2.5 ppm (piperazine CH2), δ 6.5–7.0 ppm (pyrrole protons), and δ 7.3–7.8 ppm (aromatic sulfonamide protons) confirm connectivity .

- 13C NMR : Carbon signals for the sulfonamide group (~125–135 ppm) and piperazine (~45–55 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR studies require systematic modifications and biological assays:

Core Modifications :

- Replace the 4-methylpiperazine group with other amines (e.g., 4-phenylpiperazine) to assess receptor selectivity .

- Modify the pyrrole substituents (e.g., halogenation) to evaluate electronic effects on binding affinity .

Biological Assays :

- In vitro : Test inhibition of neurotransmitter receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays .

- In silico : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。